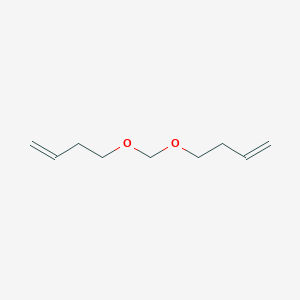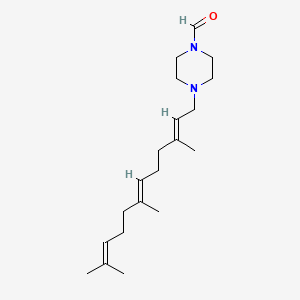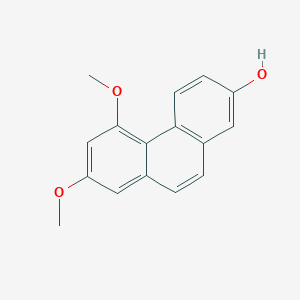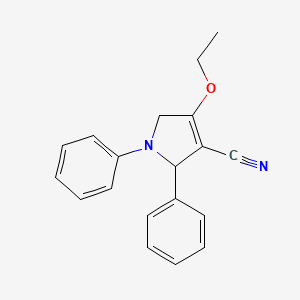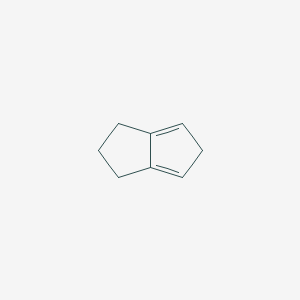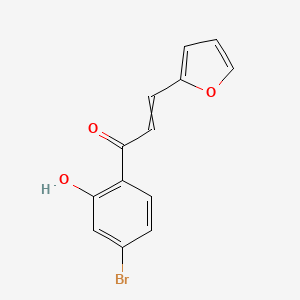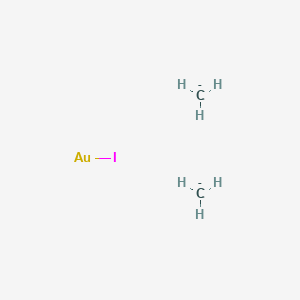![molecular formula C22H30O8 B14656128 (E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol CAS No. 53710-66-0](/img/structure/B14656128.png)
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol is a complex organic molecule with potential applications in various fields of science and industry. This compound features a combination of carboxyethenyl and hydroxyethoxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol involves multiple steps, typically starting with the preparation of the individual functional groups followed by their combination through specific reaction conditions. One common method involves the use of Friedel-Crafts acylation to introduce the carboxyethenyl group, followed by esterification to attach the hydroxyethoxy group. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of automated synthesis and high-throughput screening can further optimize the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyethenyl group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted ethers , depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol exerts its effects involves interactions with various molecular targets and pathways. The carboxyethenyl group can interact with enzymes and receptors , modulating their activity. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methylamino)phenyl]prop-2-enoic acid
- [4-(2-carboxyethenyl)phenyl]-trimethylazanium
- Cyclopropanecarboxylic acid
Uniqueness
Compared to similar compounds, 3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
53710-66-0 |
|---|---|
Molecular Formula |
C22H30O8 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H10O4.C10H20O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-8H,(H,13,14)(H,15,16);9-12H,1-8H2/b7-5+,8-6+; |
InChI Key |
XDIOGRIJHMREOD-PUFOULASSA-N |
Isomeric SMILES |
C1C(CCC(C1)OCCO)OCCO.C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O |
Canonical SMILES |
C1CC(CCC1OCCO)OCCO.C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
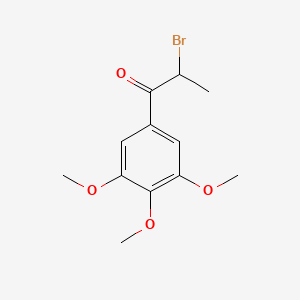
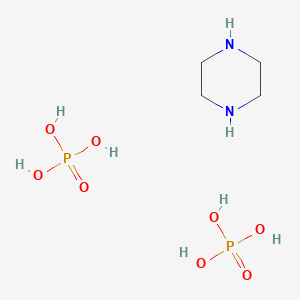
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
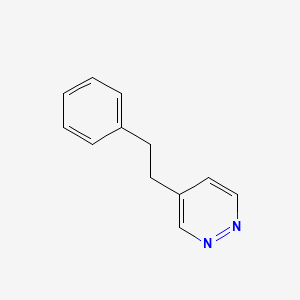

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
